molecular formula C15H13N3O B13887986 4-[4-(1H-imidazol-2-yl)phenoxy]aniline

4-[4-(1H-imidazol-2-yl)phenoxy]aniline

Cat. No.: B13887986
M. Wt: 251.28 g/mol
InChI Key: HIKSXNYETJNKAJ-UHFFFAOYSA-N
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Description

4-[4-(1H-imidazol-2-yl)phenoxy]aniline is a compound that features an imidazole ring, a phenoxy group, and an aniline moiety Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-imidazol-2-yl)phenoxy]aniline typically involves the reaction of 4-(1H-imidazol-2-yl)phenol with aniline under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the phenoxy linkage . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-imidazol-2-yl)phenoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of a nitro group can produce the corresponding amine .

Scientific Research Applications

4-[4-(1H-imidazol-2-yl)phenoxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(1H-imidazol-2-yl)phenoxy]aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the phenoxy and aniline groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-2-yl)phenol
  • 4-(1H-imidazol-2-yl)aniline
  • 4-(1H-imidazol-2-yl)benzoic acid

Uniqueness

4-[4-(1H-imidazol-2-yl)phenoxy]aniline is unique due to the presence of both the phenoxy and aniline groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

4-[4-(1H-imidazol-2-yl)phenoxy]aniline

InChI

InChI=1S/C15H13N3O/c16-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)15-17-9-10-18-15/h1-10H,16H2,(H,17,18)

InChI Key

HIKSXNYETJNKAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)OC3=CC=C(C=C3)N

Origin of Product

United States

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